SU11274, also known as (3Z)-N-(3-chlorophenyl)-3-({3,5-dimethyl-4-[(4-methylpiperazin-1-yl)carbonyl]-1H-pyrrol-2-yl}methylene)-N-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide, is a potent and selective small-molecule inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. c-Met, upon activation by its ligand hepatocyte growth factor (HGF), plays a critical role in regulating various cellular processes, including proliferation, survival, motility, invasion, and angiogenesis [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. SU11274 has been extensively investigated as a potential therapeutic agent for various cancers characterized by aberrant c-Met signaling, including lung cancer, melanoma, breast cancer, and head and neck squamous cell carcinoma [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Clinical trials: While SU11274 has shown promising preclinical activity, further clinical trials are necessary to fully evaluate its efficacy and safety in human cancer patients [, ].
Understanding resistance mechanisms: Despite initial responses, tumors can develop resistance to SU11274 treatment. Further research is needed to elucidate the underlying mechanisms of resistance and develop strategies to overcome it [, ].
Developing more potent and selective inhibitors: Research efforts continue to focus on developing more potent and selective c-Met inhibitors, including those that target specific c-Met mutations or that exhibit improved pharmacokinetic properties [, , ].
The chemical structure of SU11274 is defined by its CAS number 658084-23-2. It is primarily recognized for its selectivity towards the c-Met kinase over other kinases, such as cyclin-dependent kinase 2 and several receptor tyrosine kinases like epidermal growth factor receptor and platelet-derived growth factor receptor β . This selectivity is significant for minimizing off-target effects and enhancing therapeutic efficacy.
The synthesis of SU11274 involves several key steps that typically include the formation of the core structure followed by functionalization to enhance activity and selectivity. Although specific synthetic routes are not extensively detailed in the literature, general methods for synthesizing small molecule inhibitors often include:
Technical parameters such as reaction temperature, time, and solvent choice can significantly influence yield and purity during synthesis.
The molecular structure of SU11274 can be described using its chemical formula, which includes various functional groups that contribute to its biological activity. The compound's structure features a piperazine ring, which is common in many kinase inhibitors due to its ability to form favorable interactions with protein targets.
X-ray crystallography or nuclear magnetic resonance spectroscopy could be employed for detailed structural analysis, providing insights into how SU11274 interacts with the c-Met kinase at the atomic level.
SU11274 undergoes several chemical reactions that are critical for its biological activity:
The mechanism of action of SU11274 primarily revolves around its ability to inhibit c-Met signaling pathways:
SU11274 exhibits several notable physical and chemical properties:
These properties are essential for formulating effective drug delivery systems.
The primary applications of SU11274 lie in cancer research and therapy:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: